REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[CH:12]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[NH:10][C:7]2=[N:8][CH:9]=1)([O-])=O.[H][H]>[Pd].CO>[NH2:1][C:4]1[CH:5]=[C:6]2[CH:12]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[NH:10][C:7]2=[N:8][CH:9]=1
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NC1)NC(=C2)C(=O)OC
|
Name
|
|
Quantity
|
290 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 18 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solution is then filtered on Celite
|
Type
|
WASH
|
Details
|
the Celite is rinsed with 3×100 mL of hot methanol
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated under reduced pressure
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=NC1)NC(=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.38 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |